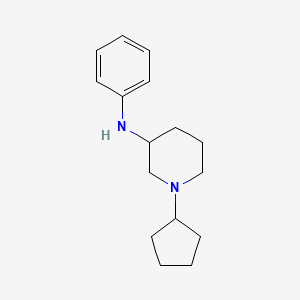
4-cyclopentyl-2-(3-methoxybenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-2-(3-methoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and disorders.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves the competitive antagonism of the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor, which prevents the binding of the endogenous ligand nociceptin/orphanin FQ peptide. This results in the inhibition of downstream signaling pathways, which modulate the release of neurotransmitters and neuropeptides involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Numerous studies have demonstrated the biochemical and physiological effects of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine. In animal models, this compound has been shown to produce potent antinociceptive effects, reduce anxiety-like behavior, and attenuate the rewarding effects of drugs of abuse such as cocaine and morphine. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine is its high selectivity and potency for the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for the scientific research on 4-cyclopentyl-2-(3-methoxybenzyl)morpholine. One area of interest is the investigation of its potential therapeutic applications in the treatment of pain, anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor antagonists based on the structure of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine may hold promise for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzylamine with cyclopentanone in the presence of a Lewis acid catalyst to form a cyclopentylamine intermediate, which is then reacted with morpholine in the presence of a base to form the final product. The purity and yield of the compound can be optimized by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
The 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor has been implicated in the regulation of various physiological processes, including pain perception, anxiety, depression, and drug addiction. Therefore, the development of selective 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor antagonists such as 4-cyclopentyl-2-(3-methoxybenzyl)morpholine has attracted considerable interest in the scientific community. This compound has been shown to exhibit potent and selective antagonism of the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor both in vitro and in vivo, making it a promising candidate for the treatment of various disorders.
properties
IUPAC Name |
4-cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-8-4-5-14(11-16)12-17-13-18(9-10-20-17)15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMIAQXGTASMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)

![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)